![molecular formula C9H13NO4S B1518005 2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol CAS No. 1153121-95-9](/img/structure/B1518005.png)
2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol
Overview
Description
“2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol” is a chemical compound with the CAS Number: 1153121-95-9 . It has a molecular weight of 231.27 and its IUPAC name is 2-[2-amino-4-(methylsulfonyl)phenoxy]ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO4S/c1-15(12,13)7-2-3-9(8(10)6-7)14-5-4-11/h2-3,6,11H,4-5,10H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the search results .Scientific Research Applications
Catalysis and Synthesis
Methanesulfonic acid, a related compound to "2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol," has been highlighted for its role in catalyzing the synthesis of 2-substituted benzoxazoles, showcasing the compound's utility in facilitating one-pot synthesis reactions with excellent yields across a variety of substrates (Kumar, Rudrawar, & Chakraborti, 2008). This finding underscores the potential for methanesulfonic acid derivatives, including "2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol," to serve as effective catalysts in organic synthesis.
Fluorescence and Photophysical Properties
Research into the photophysical properties of fluorescent compounds derived from methanesulfonamide demonstrates the utility of such compounds, including potentially "2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol," in applications requiring excited state intramolecular proton transfer fluorescence. These compounds have been identified as promising for use as wavelength shifters in scintillating mediums for detecting ionizing radiation (Kauffman & Bajwa, 1993).
Oxidation Reactions
Studies on the selective oxidation of methane and ethane to alcohols highlight the role of sulfonic acid derivatives in facilitating electron-transfer steps in protic media (Sen et al., 1994). This research could point towards applications of "2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol" in similar oxidation processes, given its structural resemblance to methanesulfonic acid.
Regioselective Reactions
The efficacy of methanesulfonate esters, related to the compound of interest, in regioselective N-mesylation and in facilitating selective reactions underlines the potential of such compounds in organic synthesis, offering a pathway to selectively target amino groups (Kim, Sung, Choi, & Kim, 1999).
Microbial Metabolism
Research into microbial metabolism of methanesulfonic acid, a compound closely related to "2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol," has revealed its role as a key intermediate in the biogeochemical cycling of sulfur. This research suggests potential environmental and microbial applications, exploring how such compounds can serve as carbon and energy substrates (Kelly & Murrell, 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2-amino-4-methylsulfonylphenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-15(12,13)7-2-3-9(8(10)6-7)14-5-4-11/h2-3,6,11H,4-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSYHJBNBYWGIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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